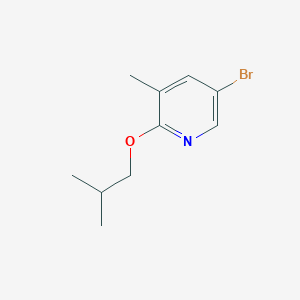

5-Bromo-2-isobutoxy-3-methylpyridine

説明

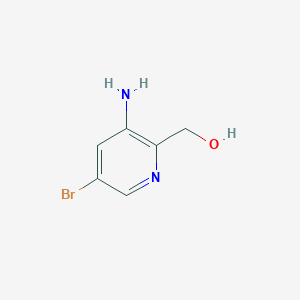

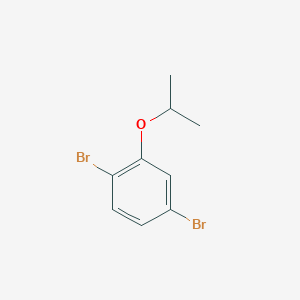

5-Bromo-2-isobutoxy-3-methylpyridine is a synthetic compound with the CAS Number 1288992-15-3 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 5-bromo-2-isobutoxy-3-methylpyridine .

Synthesis Analysis

A paper titled “An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors” discusses the synthesis of a similar compound . The synthesis strategy starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for 5-Bromo-2-isobutoxy-3-methylpyridine is1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 . This code provides a specific standard for describing the compound’s structure. Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxy-3-methylpyridine is stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Chemical Properties

5-Bromo-2-isobutoxy-3-methylpyridine serves as a precursor in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This approach generates compounds with potential applications in chiral dopants for liquid crystals, demonstrating the versatility of 5-bromo-2-isobutoxy-3-methylpyridine in facilitating the creation of materials with specific optical properties. The synthesized compounds exhibit a range of biological activities, including anti-thrombolytic and biofilm inhibition effects, underscoring the chemical's utility in medicinal chemistry research (Ahmad et al., 2017).

Biological Applications

In another domain, 5-bromo derivatives, akin to 5-bromo-2-isobutoxy-3-methylpyridine, have been explored for their ability to impact neural stem cells (NSCs). Bromodeoxyuridine (BrdU), a related compound, demonstrates how brominated pyridines can influence DNA replication and cellular differentiation. NSCs exposed to BrdU show a significant shift towards glial differentiation, marked by an up-regulation of astrocytic markers. This process is accompanied by changes in DNA methylation patterns, suggesting that brominated pyridines could have profound effects on cell fate decisions and epigenetic landscapes (Schneider & d’Adda di Fagagna, 2012).

Safety and Hazards

作用機序

Mode of Action

This can lead to various biochemical reactions, depending on the specific targets and the cellular context .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .

特性

IUPAC Name |

5-bromo-3-methyl-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLLYZDSFLJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxy-3-methylpyridine | |

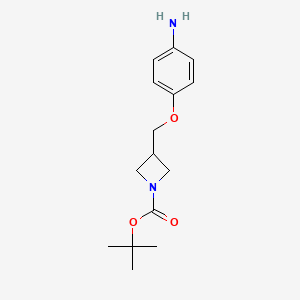

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)

![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)

![5-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1377975.png)

![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)

![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B1377980.png)

![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)